![molecular formula C16H18BrNO2S B2463691 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034503-41-6](/img/structure/B2463691.png)
3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
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Description
Scientific Research Applications
Chemical Synthesis and Reactions
Research has focused on the synthesis and reactions of brominated compounds similar to the one . For instance, studies on brominated benzolactone/lactam have explored Eschenmoser coupling reactions, ring transformations, and dimerization processes. Such reactions are foundational in creating diverse organic compounds with potential applications in drug development and material science (Kammel et al., 2015).
Pharmacological Potential
Benzothiophene derivatives have been synthesized and evaluated for pharmacological activities. Analogues of tryptophan and alpha-methyltryptophan, including their bromo-derivatives, have been prepared for pharmacological evaluation. Such compounds hold promise in the development of new therapeutic agents (Chapman et al., 1969).
Biological Activities
The exploration of thiazole and thiophene derivatives for antifungal and antibacterial properties indicates a significant interest in brominated benzamides and thiophene compounds for developing new antimicrobial agents. Studies have shown that certain benzamide derivatives exhibit antifungal activity, suggesting a potential application in combating fungal infections (Narayana et al., 2004).
Enzyme Inhibition
N-hydroxyphenyl benzamides and their derivatives have been synthesized and assessed for enzyme inhibition capabilities, particularly against enzymes like butylcholinesterase and acetylcholinesterase. Such studies are crucial for the development of treatments for diseases like Alzheimer's, where enzyme regulation plays a key role (Abbasi et al., 2014).
properties
IUPAC Name |
3-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-3-1-2-13(10-15)16(20)18-7-4-12(5-8-19)14-6-9-21-11-14/h1-3,6,9-12,19H,4-5,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZACGOHMQPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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